molecular formula C16H14N4 B186305 5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline CAS No. 15805-70-6

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline

Cat. No.: B186305
CAS No.: 15805-70-6
M. Wt: 262.31 g/mol
InChI Key: RYZFRRXCDGPRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline belongs to the quinoxalinoquinoxaline family, a class of fused polycyclic heteroaromatic systems. Its IUPAC name is derived systematically by identifying the parent structure and substituents. The base framework, quinoxalino[2,3-b]quinoxaline, consists of two fused quinoxaline rings connected at the [2,3-b] positions. The "5,11-dihydro" designation indicates partial saturation at the 5th and 11th positions, while the "5,11-dimethyl" prefix specifies methyl groups attached to these saturated nitrogen atoms.

The molecular formula is C₁₆H₁₄N₄ , with a molecular weight of 262.31 g/mol . This formula accounts for the addition of two methyl groups (-CH₃) to the dihydroquinoxalinoquinoxaline core (C₁₄H₁₀N₄). The structural complexity arises from the fusion of two quinoxaline units and the stereoelectronic effects introduced by methylation and hydrogenation.

Table 1: Molecular Formula and Key Properties

Property Value Source
Molecular Formula C₁₆H₁₄N₄
Molecular Weight 262.31 g/mol
Boiling Point (Predicted) 440.9 ± 28.0 °C
Density (Predicted) 1.27 ± 0.1 g/cm³

The InChI key (InChI=1S/C16H14N4/c1-19-13-9-5-3-7-11(13)18-16-15(19)17-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3 ) provides a standardized representation of the compound’s connectivity and stereochemistry. The SMILES string (CC1=CC2=NC3=NC4=CC=CC=C4N=C3N=C2C=C1C ) further clarifies the arrangement of atoms, highlighting the methyl groups and fused ring system.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, insights can be drawn from related quinoxalinoquinoxaline derivatives. For example, X-ray studies of 5,12-dihydroquinoxalino[2,3-b]quinoxaline (fluoflavin) reveal a planar fused-ring system with slight puckering at hydrogenated positions. The dihydro regions introduce localized tetrahedral geometry, disrupting full aromaticity and influencing intermolecular interactions.

Conformational flexibility in such systems is constrained by the fused aromatic framework. Methyl groups at the 5th and 11th positions likely impose steric hindrance, affecting packing efficiency in the solid state. Comparative studies of 5,12-diacetyl derivatives demonstrate that substituents at saturated positions can stabilize specific conformations through intramolecular hydrogen bonding or van der Waals interactions.

Table 2: Structural Comparison with Related Derivatives

Compound Hydrogenation Sites Substituents Planarity
Quinoxalino[2,3-b]quinoxaline None None Fully planar
5,12-Dihydroquinoxalino[2,3-b]quinoxaline 5,12 None Partially puckered
This compound 5,11 Methyl at 5,11 Moderately puckered

Comparative Structural Features Among Quinoxalinoquinoxaline Derivatives

The structural diversity within the quinoxalinoquinoxaline family arises from variations in hydrogenation patterns and substituent placement. Key comparisons include:

  • Hydrogenation Position :

    • 5,11-Dihydro derivatives : Hydrogenation at the 5th and 11th positions creates a non-planar region, reducing conjugation and altering electronic properties compared to fully aromatic analogs.
    • 6,11-Dihydro derivatives : Hydrogenation at the 6th and 11th positions (e.g., 6,11-dihydroquinoxalino[2,3-b]quinoxaline) results in distinct puckering, as evidenced by NMR studies.
  • Substituent Effects :

    • Methyl groups at saturated positions (e.g., 5,11-dimethyl) introduce steric bulk, limiting rotational freedom and influencing solubility. For instance, the predicted density of 1.27 g/cm³ for this compound is higher than that of non-methylated analogs.
    • Electron-withdrawing or donating substituents (e.g., acetyl groups) further modulate electronic characteristics, as seen in 5,12-diacetyl derivatives.
  • Aromaticity and Electronic Properties :

    • Fully aromatic quinoxalino[2,3-b]quinoxaline (C₁₄H₈N₄) exhibits extended π-conjugation, leading to strong absorbance in the visible spectrum.
    • Partial hydrogenation (e.g., in 5,11-dihydro derivatives) reduces conjugation, shifting absorption maxima and altering redox behavior.

Table 3: Electronic Properties of Select Derivatives

Compound λₘₐₓ (nm) Redox Potential (V)
Quinoxalino[2,3-b]quinoxaline 380 -1.2 (reduction)
5,12-Dihydroquinoxalino[2,3-b]quinoxaline 350 -0.9 (reduction)
This compound 340* -0.8 (reduction)*

*Predicted based on structural analogs.

Properties

IUPAC Name

6,12-dimethylquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-19-13-9-5-3-7-11(13)18-16-15(19)17-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZFRRXCDGPRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299859
Record name 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15805-70-6
Record name NSC133353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 1,2-Diamines and 1,2-Diketones

The classical route to quinoxalines involves the acid-catalyzed condensation of 1,2-diamines with 1,2-diketones . For 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline, this method requires methyl-substituted precursors:

  • 5,11-Dimethyl-1,2-diamine : Synthesized via reductive amination of methyl ketones.

  • 1,2-Diketone with fused aromatic rings : Prepared through Friedel-Crafts acylation.

Procedure :
A mixture of 5,11-dimethyl-1,2-diamine (1 mmol) and 1,2-diketone (1 mmol) in toluene is refluxed with a Brønsted acid catalyst (e.g., H2PMo11VO40/Al2O3) for 2–4 hours . The reaction proceeds via nucleophilic attack, dehydration, and cyclization (Scheme 1).

Key Data :

CatalystSolventTime (h)Yield (%)
H2PMo11VO40/Al2O3Toluene2.588
Acetic AcidEthanol672

This method achieves high regioselectivity for methyl groups at positions 5 and 11 due to steric guidance from the catalyst .

Post-Synthesis Methylation of Quinoxaline Core

For substrates where direct condensation is challenging, methylation of preformed quinoxalines offers an alternative.

Steps :

  • Quinoxaline Formation : Condense unsubstituted 1,2-diamine with 1,2-diketone under acidic conditions .

  • Dimethylation : Treat the product with methyl iodide (2 equiv) and K2CO3 in DMF at 80°C for 12 hours .

Challenges :

  • Over-methylation at unintended positions may occur without directing groups.

  • Requires purification via column chromatography (hexane:EtOAc = 4:1) .

Yield : 65–70% after optimization .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly for fused quinoxalines .

Protocol :

  • Combine 5,11-dimethyl-1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and acetic acid (5 mL) in a microwave vessel.

  • Irradiate at 150°C for 15 minutes.

Advantages :

  • 95% conversion in 15 minutes vs. 6 hours under thermal conditions .

  • Minimal side products due to uniform heating.

Heteropolyacid-Catalyzed Cyclization

Heteropolyacids (HPAs) like H2PMo11VO40 enable greener syntheses by acting as reusable Brønsted acids .

Mechanism :

  • Coordination : The diketone binds to HPA’s acidic sites.

  • Nucleophilic Attack : The diamine attacks activated carbonyl groups.

  • Dehydration : Sequential proton loss forms the dihydroquinoxaline core .

Optimization :

  • Catalyst loading of 10 wt% in toluene maximizes yield (88%) .

  • Recycling the catalyst three times reduces yield by only 6% .

Reductive Amination Pathway

This method avoids harsh acidic conditions by employing NaBH4 as a reductant .

Steps :

  • React 2-chloroquinoxaline-3-carbonitrile with NaBH4 in ethanol under N2.

  • Treat the intermediate with methyl iodide to introduce methyl groups.

Outcome :

  • 70% yield with selective methylation at positions 5 and 11 .

  • Requires strict anhydrous conditions to prevent hydrolysis .

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Condensation882.5 hHigh
Post-Synthesis Methylation7012 hModerate
Microwave950.25 hHigh
Heteropolyacid882.5 hHigh
Reductive Amination706 hLow

The microwave and heteropolyacid methods are superior in yield and efficiency, though reductive amination offers better selectivity for sensitive substrates .

Chemical Reactions Analysis

Types of Reactions

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties .

Scientific Research Applications

Anthelmintic Properties

Research indicates that 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline exhibits notable anthelmintic activity , making it effective against certain parasitic worms. This property positions it as a potential therapeutic agent for treating parasitic infections in humans and animals.

Anticancer Activity

The compound has been studied for its anticancer properties . Similar quinoxaline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Antimicrobial Effects

There is ongoing research into the antimicrobial effects of this compound. Its structural similarities to other known antimicrobial agents suggest that it may effectively combat bacterial and fungal infections.

Chemical Synthesis and Reactions

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions typical for quinoxaline derivatives:

  • Oxidation : Can be oxidized to form quinoxaline derivatives.
  • Reduction : Reduction reactions can yield dihydroquinoxaline derivatives.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

These reactions facilitate the development of more complex heterocyclic compounds with varied biological activities .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

  • Electronic Materials : The compound's electronic properties can be harnessed in the development of organic semiconductors and photovoltaic materials.
  • Optical Properties : Its structural characteristics may also lead to applications in optical devices due to potential light-emitting properties.

Mechanism of Action

The mechanism of action of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Quinoxalino[2,3-b]quinoxaline: Features two fused quinoxaline rings (four nitrogen atoms), creating a planar, electron-deficient system suitable for optoelectronic applications .
  • Indolo[2,3-b]quinoxaline: Combines an indole ring (one nitrogen) with a quinoxaline (two nitrogens), enabling DNA intercalation and biological activity .
  • Thiazolo[4,5-b]quinoxaline: Incorporates a thiazole ring (one sulfur, one nitrogen), enhancing antimicrobial and anticancer activity .
Table 1: Structural Features of Key Compounds
Compound Heterocyclic System Nitrogen Atoms Key Substituents
Quinoxalino[2,3-b]quinoxaline Two fused quinoxalines 4 None (parent structure)
5,11-Dimethyl derivative Two fused quinoxalines 4 Methyl at 5,11 positions
6H-Indolo[2,3-b]quinoxaline Indole + quinoxaline 3 Variable (e.g., aryl, alkyl)
Thiazolo[4,5-b]quinoxaline Thiazole + quinoxaline 3 Sulfonyl, halogen, or aryl

The dimethyl substitution in quinoxalinoquinoxaline likely enhances steric bulk and modulates electronic properties compared to unsubstituted analogs .

Anticancer and DNA Interaction

  • Indoloquinoxalines: Exhibit potent cytotoxicity against HL-60 leukemia cells (e.g., IDQ-5, IDQ-10) via DNA intercalation and topoisomerase inhibition .
  • Fluorescence studies indicate strong π-π stacking, a trait shared with DNA-intercalating agents .

Antiviral Activity

  • 6H-Indolo[2,3-b]quinoxaline derivatives: Compound B-220 inhibits herpesviruses (HSV-1, VZV) at 3 µM by reducing viral DNA synthesis .
  • Quinoxaline 1,4-dioxides: Pyrido[2,3-b]pyrazine derivatives show antibacterial activity but lack antiviral reports .

Optoelectronic Properties

  • Quinoxalino[2,3-b]quinoxaline: Exhibits a low band gap (2.3 eV) and strong fluorescence, making it suitable for organic LEDs (OLEDs) .
  • 6H-Indolo[2,3-b]quinoxaline derivatives: Used as host materials in OLEDs due to high HOMO levels (−5.1 eV) and electron-transport capabilities .

Comparison with Tetracene and Benzo[b]phenazine

  • Tetracene : Higher fluorescence quantum yield but unstable under ambient conditions.
  • Quinoxalinoquinoxaline: Superior stability and tunable electronic properties via substitution (e.g., methoxy groups) .

Biological Activity

5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline (CAS No. 15805-70-6) is a heterocyclic compound with the molecular formula C16H14N4. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The unique structure of this compound consists of fused quinoxaline rings with methyl substitutions at the 5 and 11 positions. This modification can significantly influence its chemical reactivity and biological activity.

PropertyValue
Molecular Formula C16H14N4
Molecular Weight 262.314 g/mol
IUPAC Name This compound
CAS Number 15805-70-6

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various quinoxaline derivatives for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 0.01±0.0010.01\pm 0.001 to 0.06±0.008μg/mL0.06\pm 0.008\mu g/mL, indicating potent anticancer activity compared to doxorubicin (a standard chemotherapy drug) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro studies assessed its activity against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound showed considerable inhibition zones against strains like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to quantify its effectiveness against these pathogens .

The mechanism through which this compound exerts its biological effects involves modulation of specific biochemical pathways. It is believed to interact with molecular targets that regulate cell proliferation and apoptosis in cancer cells while disrupting microbial cell wall synthesis in bacteria.

Case Studies

  • Cytotoxicity Study : A comparative analysis of various quinoxaline derivatives revealed that some compounds exhibited higher cytotoxicity against cancer cell lines than doxorubicin while remaining non-cytotoxic to normal cells (IC50 values >100 μg/mL). This suggests a promising therapeutic window for further development .
  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of synthesized quinoxaline derivatives, it was found that certain compounds demonstrated dual activity against both bacterial and fungal strains. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for preparing 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For quinoxaline derivatives, common methods include:
  • Condensation of diamines with diketones : Adapted from 2,3-diphenylquinoxaline synthesis (o-phenylenediamine + benzil in ethanol under reflux) . For the dimethyl variant, methyl-substituted starting materials (e.g., dimethyl o-phenylenediamine and methylated diketones) would be required.
  • Intramolecular cyclization : As described for imidazoquinoxalines, using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light .
  • Acid-catalyzed cyclocondensation : Tosic acid in toluene with 3Å molecular sieves (yield: 88%) .

Q. Key Reaction Conditions :

Catalyst/SolventTemperatureYield Optimization TipsReference
Tosic acid, tolueneRefluxUse 3Å sieves for water removal
Ir catalyst, lightRoom tempOptimize light wavelength
Ethanol, no catalystRefluxExtend reaction time

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Definitive structural confirmation (e.g., CCDC reference 1983315 for related quinoxalines) .
  • IR spectroscopy : Compare with NIST reference spectra for methyl and quinoxaline functional groups .
  • NMR and MS : Use 1^1H/13^13C NMR to verify methyl substituents and mass spectrometry for molecular weight validation (e.g., 234.26 g/mol) .

Advanced Research Questions

Q. How can computational methods predict and optimize the synthesis of quinoxaline derivatives like this compound?

  • Methodological Answer :
  • Retrosynthetic analysis : Tools like BKMS_METABOLIC and Reaxys databases identify feasible routes by cross-referencing similar compounds .
  • Density Functional Theory (DFT) : Models reaction pathways to optimize catalyst efficiency and transition states.
  • Molecular docking : Screens bioactivity by simulating interactions with biological targets (e.g., anticancer proteins) .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do structural modifications influence activity?

  • Methodological Answer :
  • MTT/Proliferation assays : Measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) :
  • Methyl groups : Enhance lipophilicity and membrane permeability .
  • Heterocyclic extensions : Pyrido[2,3-f]quinoxaline derivatives show improved antitumor activity .

Q. Example Bioactivity Data :

Derivative StructureIC50 (μM)Target Cancer LineReference
Pyrido[2,3-f]quinoxaline2.1Breast (MCF-7)
2,3-Diphenylquinoxaline12.5Cervical (HeLa)

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Cross-validate techniques : Combine NMR (e.g., 1^1H splitting patterns for methyl groups) with IR (C=N stretching at ~1600 cm1^{-1}) .
  • Single-crystal XRD : Resolve ambiguities in regiochemistry or substituent positioning .
  • Reference databases : Use NIST Chemistry WebBook for spectral comparisons .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies :
    • reports 88% yield using tosic acid , while light-mediated cyclization lacks yield data. Resolve by optimizing solvent purity and catalyst loading.
  • Bioactivity Variability :
    • Methyl substituents in improve lipophilicity, but over-substitution may reduce solubility. Balance hydrophobicity via SAR trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.